molecular formula C12H15N5O2 B1297279 4-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid CAS No. 14484-50-5

4-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid

Cat. No. B1297279
CAS RN: 14484-50-5
M. Wt: 261.28 g/mol
InChI Key: QKMLSYAKMRHXSS-UHFFFAOYSA-N
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Description

The compound “4-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid” is a chemical compound with a molecular formula of C11H16N6O2S . It has a molecular weight of 296.35 g/mol . The compound has a complexity of 540 and a topological polar surface area of 149 Ų .


Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. The InChI string for the compound is InChI=1S/C11H16N6O2S/c1-11(2)16-9(12)15-10(13)17(11)7-3-5-8(6-4-7)20(14,18)19/h3-6H,1-2H3,(H2,14,18,19)(H4,12,13,15,16) . The compound has a total of 20 heavy atoms .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 296.35 g/mol and a topological polar surface area of 149 Ų . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 .

Scientific Research Applications

Hydrogen-Bonded Complexes and Mesomorphic Properties

Hydrogen-bonded polyphilic block mesogens with semiperfluorinated segments have been explored, focusing on the interaction between diaminotriazines and partially fluorinated benzoic acids. These interactions lead to the formation of dimeric supermolecules that organize into infinite ribbons with parallel-aligned hydrogen-bonded cores. The cross-sectional shape of these ribbons is influenced by the number of alkoxy chains in the triazine component, which also defines the lattice symmetries of the ribbon phases (Kohlmeier & Janietz, 2006), (Kohlmeier & Janietz, 2010).

Inhibition of Escherichia coli DHFR

Research has identified 1,3,5-triazine-2,4-diamine derivatives as potential inhibitors of Escherichia coli DHFR, an enzyme critical in thymidine and purine synthesis. The binding and inhibition efficiency of these compounds, including those with diaminotriazine scaffolds, offer insights into developing novel antibiotics (Srinivasan et al., 2015).

Self-Assembly in Hydrogen-Bonded Complexes

Studies have shown that 2,4-diamino-6-phenyl-1,3,5-triazine, when mixed with benzoic acids, forms discrete hydrogen-bonded heterodimers. These dimers exhibit mesomorphic properties, creating columnar mesophases with specific lattice symmetries. The phase type is influenced by the number and position of fluorinated tails in the components (Vogel et al., 2018).

Dendrimeric Melamine Cored Complexes

Research on dendrimeric melamine cored complexes capped with [salen/salophFe(III)] and [salen/salophCr(III)] has been conducted, focusing on their synthesis, characterization, and magnetic behaviors. These complexes involve the reaction of melamine with hydroxybenzaldehyde and other components to create novel triazine-centered dendrimeric ligands (Uysal & Koç, 2010).

properties

IUPAC Name

4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-12(2)16-10(13)15-11(14)17(12)8-5-3-7(4-6-8)9(18)19/h3-6H,1-2H3,(H,18,19)(H4,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMLSYAKMRHXSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(N=C(N1C2=CC=C(C=C2)C(=O)O)N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00162819
Record name Benzoic acid, 4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid

CAS RN

14484-50-5
Record name Benzoic acid, 4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014484505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)benzoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5JC92Z6XW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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